molecular formula C22H28N2O4 B12914329 6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol CAS No. 14510-48-6

6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol

Cat. No.: B12914329
CAS No.: 14510-48-6
M. Wt: 384.5 g/mol
InChI Key: IGKVQCQCYJDVAM-UHFFFAOYSA-N
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Description

Structural Classification Within Isoquinoline Derivatives

This compound belongs to the bisbenzylisoquinoline subclass of alkaloids, which are distinguished by their dimeric structures comprising two benzyl-tetrahydroisoquinoline units linked via ether or carbon-carbon bonds. The compound’s core structure consists of two partially hydrogenated isoquinoline moieties fused at the 8- and 8'-positions, with additional methoxy (-OCH₃), methyl (-CH₃), and hydroxyl (-OH) substituents at the 6,6',2,2',7, and 7' positions.

Table 1: Key Structural Features of this compound

Feature Description
Core framework Bicyclic octahydro-[8,8'-biisoquinoline] system
Functional groups Methoxy (6,6'), methyl (2,2'), hydroxyl (7,7')
Molecular formula C₂₀H₂₂N₂O₄
Molecular weight 366.40 g/mol
Stereochemistry Multiple chiral centers due to hydrogenation and substituent arrangement

The presence of methoxy and hydroxyl groups enhances the compound’s polarity and potential for hydrogen bonding, which may influence its biological activity. Compared to simpler isoquinoline derivatives like salsoline or reticuline, this compound’s dimeric structure and extensive substitution pattern place it among the more structurally intricate members of the bisbenzylisoquinoline family. Its partial hydrogenation further differentiates it from fully aromatic biisoquinolines, potentially affecting its conformational flexibility and interaction with biological targets.

Historical Context of Biisoquinoline Compound Discovery

The discovery of biisoquinoline alkaloids traces back to early investigations into plant-derived bioactive compounds. Initial isolations in the mid-20th century focused on medicinally relevant molecules like tubocurarine from Chondrodendron tomentosum, a bisbenzylisoquinoline with neuromuscular blocking properties. These early studies revealed the structural diversity of dimeric isoquinoline alkaloids and spurred interest in their synthesis.

Table 2: Milestones in Biisoquinoline Research

Year Advancement Significance
1950s Isolation of tubocurarine First demonstration of bisbenzylisoquinoline bioactivity
1980s Development of Pd-catalyzed coupling methods Enabled efficient synthesis of biaryl-linked isoquinolines
2019 Concise synthesis of [1,1'-biisoquinoline]-4,4'-diol via MOM-protected intermediates Introduced streamlined routes to hydroxylated biisoquinolines
2020s Structural characterization of complex derivatives like 6,6'-dimethoxy-2,2'-dimethyl variants Expanded understanding of substituent effects on biisoquinoline properties

The synthesis of this compound builds upon these historical advances. Early synthetic routes relied on stepwise alkylation and cyclization, but modern approaches employ protective group strategies (e.g., methoxymethyl [MOM] protection) to streamline the formation of hydroxylated derivatives. For instance, the esterification of biisoquinoline diols with acyl chlorides under controlled conditions has enabled the preparation of analogs with tailored solubility profiles.

Properties

CAS No.

14510-48-6

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

8-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl)-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol

InChI

InChI=1S/C22H28N2O4/c1-23-7-5-13-9-17(27-3)21(25)19(15(13)11-23)20-16-12-24(2)8-6-14(16)10-18(28-4)22(20)26/h9-10,25-26H,5-8,11-12H2,1-4H3

InChI Key

IGKVQCQCYJDVAM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C(=C2C1)C3=C4CN(CCC4=CC(=C3O)OC)C)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol typically involves multi-step organic reactions. One common approach is the condensation of appropriate isoquinoline derivatives under controlled conditions, followed by selective methylation and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, specific catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,6’-Dimethoxy-2,2’-dimethyl-1,1’,2,2’,3,3’,4,4’-octahydro-[8,8’-biisoquinoline]-7,7’-diol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural and Functional Attributes

Compound Class Example Compound Key Substituents Coordination/Stereochemical Impact Biological/Chemical Applications
Biisoquinoline Target Compound 6,6'-OMe; 7,7'-OH; 2,2'-Me Enhanced electron density; steric hindrance Potential antimicrobial/coordination use
Biisoquinoline 1,1'-Biisoquinoline (biq) No substituents Spin-crossover behavior in Fe complexes Spin-state transition studies
Bipyridine 6,6’-Dimethyl-2,2’-bipyridine (dmbpy) 6,6'-Me Anion-coordinated distorted geometry Model for steric effects in coordination
Binaphthol (R)-Octahydro-binaphthalene-2,2'-diol 2,2'-OH; hydrogenated core Asymmetric catalysis Chiral catalyst

Research Findings and Implications

  • Synthetic Challenges: The target compound’s stereochemical complexity necessitates precise control during hydrogenation and functionalization steps. Analogous syntheses (e.g., nitro-substituted dimethoxy biphenyls) employ Pd-catalyzed coupling and oxidation reactions, suggesting viable pathways .
  • Coordination Chemistry: Compared to biq, the hydroxyl and methoxy groups may stabilize higher oxidation states in metal complexes, while the methyl groups could hinder π-π stacking interactions observed in fully aromatic systems .
  • Biological Potential: Methoxy and hydroxyl groups are associated with antimicrobial activity in isoquinoline derivatives (e.g., FtsZ-targeting compound 2a), indicating possible therapeutic applications for the target compound .

Biological Activity

6,6'-Dimethoxy-2,2'-dimethyl-1,1',2,2',3,3',4,4'-octahydro-[8,8'-biisoquinoline]-7,7'-diol (CAS Number: 14510-48-6) is a complex organic compound with a unique structure that has garnered interest for its potential biological activities. This article aims to summarize the existing literature on its biological activity, including mechanisms of action and therapeutic applications.

  • Molecular Formula : C22H28N2O4
  • Molecular Weight : 384.4687 g/mol
  • Density : 1.219 g/cm³
  • Boiling Point : 550°C at 760 mmHg
  • Flash Point : 286.5°C

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential antioxidant, anti-inflammatory, and anticancer properties. The following sections summarize key findings from diverse studies.

Antioxidant Activity

Research indicates that compounds with similar structural features often exhibit strong antioxidant properties. For instance:

  • Mechanism : Antioxidants neutralize free radicals and reactive oxygen species (ROS), reducing oxidative stress in cells.
  • Findings : In vitro studies have shown that related isoquinoline derivatives can scavenge free radicals effectively and inhibit lipid peroxidation .

Anti-inflammatory Properties

Inflammation is a critical factor in various diseases. Compounds like this compound may modulate inflammatory pathways:

  • Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Evidence : Related compounds have shown efficacy in reducing inflammation in animal models of arthritis .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy:

  • Mechanism : It may induce apoptosis in cancer cells through the activation of p53 and modulation of Bcl-2 family proteins.
  • Case Studies :
    • A study demonstrated that isoquinoline derivatives can inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
    • Another investigation highlighted the ability of structurally similar compounds to reduce metastasis in melanoma models .

Research Findings Summary Table

Biological ActivityMechanismEvidence/Study Reference
AntioxidantScavenging ROS; inhibiting lipid peroxidation
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis; cell cycle arrest

Q & A

Basic Questions

Q. What are the common synthetic strategies for constructing the biisoquinoline core in derivatives like 6,6'-dimethoxy-2,2'-dimethyl octahydrobiisoquinoline diol?

  • Methodological Answer : The biisoquinoline scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using trifluoromethanesulfonate intermediates (e.g., 6,7-dimethoxyisoquinolin-3-yl trifluoromethanesulfonate) with arylboronic acids under reflux conditions (100°C, 5 hours) in acetonitrile/water (3:1 v/v) with Pd(OAc)₂ and XPhos as ligands . Post-coupling modifications, such as methylation using methyl iodide (MeI) in sealed tubes (10% yield), can introduce methyl groups .

Q. Which analytical techniques are critical for confirming the structure and purity of octahydrobiisoquinoline derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and functional groups. For example, in structurally related compounds, 1H^1H NMR (400 MHz, CDCl₃) resolves methoxy (δ 3.80–3.85 ppm) and aromatic protons (δ 6.90–7.50 ppm), while HRMS (ESI⁺) provides accurate mass data (e.g., [M+H]⁺ with <2 ppm error) .

Q. How are methoxy and methyl groups introduced regioselectively into isoquinoline derivatives?

  • Methodological Answer : Methoxy groups are often pre-installed via nucleophilic substitution or protected during synthesis. Methyl groups are introduced via alkylation (e.g., MeI in DMSO at 100°C) or through pre-functionalized boronic acids in cross-coupling reactions . Quaternization of nitrogen using methyl iodide can also yield methylated derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed cross-coupling steps for biisoquinoline synthesis?

  • Methodological Answer : Catalyst selection and solvent systems significantly impact yields. For example, Pd(OAc)₂ with XPhos ligand in acetonitrile/water achieves 81% yield in Suzuki couplings . Lower yields (e.g., 10% for methylated derivatives) may arise from steric hindrance; optimizing ligand-to-metal ratios (e.g., 1:1 Pd:XPhos) or switching to Buchwald-Hartwig conditions could improve efficiency .

Q. What strategies resolve discrepancies in NMR data for stereoisomers or regioisomers of octahydrobiisoquinolines?

  • Methodological Answer : Discrepancies arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR (VT-NMR) to probe conformational changes. For diastereomers, compare coupling constants (e.g., JJ-values in NOESY) or employ chiral derivatizing agents. In cases of overlapping signals, 2D NMR (COSY, HSQC) resolves connectivity .

Q. How do substituent modifications (e.g., methoxy vs. methyl) influence the biological activity of biisoquinoline derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that methoxy groups enhance solubility and hydrogen bonding (critical for FtsZ protein targeting in antibacterial agents), while methyl groups increase hydrophobicity and membrane permeability. For example, replacing methoxy with methyl in FtsZ inhibitors reduces MIC values against Staphylococcus aureus by 4-fold .

Q. What are the challenges in scaling up the synthesis of octahydrobiisoquinoline diols, and how are they addressed?

  • Methodological Answer : Key challenges include low yields in quaternization steps (e.g., 10% yield with MeI) and purification of stereoisomers. Scaling reactions under high-dilution conditions minimizes side reactions. Chromatographic separation (e.g., ISCO max gradient systems) or crystallization (using EtOAc/hexane) improves purity .

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